
Cyclopentane, 1-(1-butynyl)-2-ethenyl-, (1R,2R)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentane, 1-(1-butynyl)-2-ethenyl-, (1R,2R)-(9CI) is an organic compound characterized by its unique structure, which includes a cyclopentane ring substituted with a butynyl group and an ethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentane, 1-(1-butynyl)-2-ethenyl-, (1R,2R)-(9CI) typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentane, which is then subjected to a series of reactions to introduce the butynyl and ethenyl groups.
Reaction Conditions: The introduction of the butynyl group can be achieved through a coupling reaction using a suitable alkyne and a catalyst such as palladium. The ethenyl group can be introduced via a similar coupling reaction or through a substitution reaction.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of Cyclopentane, 1-(1-butynyl)-2-ethenyl-, (1R,2R)-(9CI) may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of automated systems for purification and quality control ensures that the compound meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentane, 1-(1-butynyl)-2-ethenyl-, (1R,2R)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the alkyne and alkene groups to alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethenyl or butynyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated alkanes.
Substitution: Formation of substituted cyclopentane derivatives.
Aplicaciones Científicas De Investigación
Cyclopentane, 1-(1-butynyl)-2-ethenyl-, (1R,2R)-(9CI) has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Medicinal Chemistry: Researchers are exploring its potential as a precursor for the synthesis of biologically active compounds.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Mecanismo De Acción
The mechanism by which Cyclopentane, 1-(1-butynyl)-2-ethenyl-, (1R,2R)-(9CI) exerts its effects depends on the specific reaction or application. In catalytic processes, the compound may act as a ligand, coordinating with metal centers to facilitate the catalytic cycle. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentane, 1-(1-butynyl)-2-methyl-: Similar structure but with a methyl group instead of an ethenyl group.
Cyclopentane, 1-(1-butynyl)-2-propyl-: Similar structure but with a propyl group instead of an ethenyl group.
Uniqueness
Cyclopentane, 1-(1-butynyl)-2-ethenyl-, (1R,2R)-(9CI) is unique due to the presence of both an alkyne and an alkene group on the cyclopentane ring. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds with only one type of unsaturation.
Propiedades
Fórmula molecular |
C11H16 |
|---|---|
Peso molecular |
148.24 g/mol |
Nombre IUPAC |
(1R,2R)-1-but-1-ynyl-2-ethenylcyclopentane |
InChI |
InChI=1S/C11H16/c1-3-5-7-11-9-6-8-10(11)4-2/h4,10-11H,2-3,6,8-9H2,1H3/t10-,11+/m0/s1 |
Clave InChI |
SYHIPYXOIMMUJZ-WDEREUQCSA-N |
SMILES isomérico |
CCC#C[C@@H]1CCC[C@@H]1C=C |
SMILES canónico |
CCC#CC1CCCC1C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


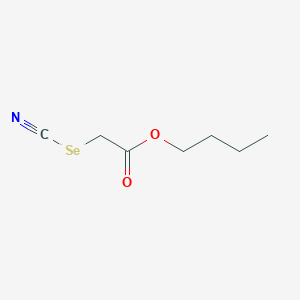
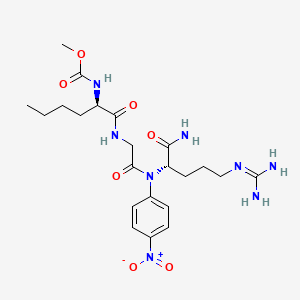
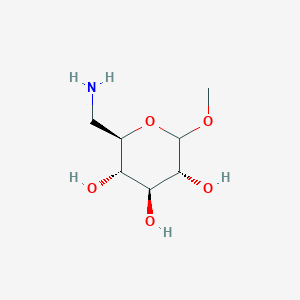
![1,5-Dioxaspiro[5.5]undecane, 8,8,10-trimethyl-](/img/structure/B13809836.png)
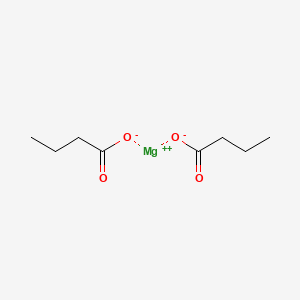
![N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide](/img/structure/B13809843.png)
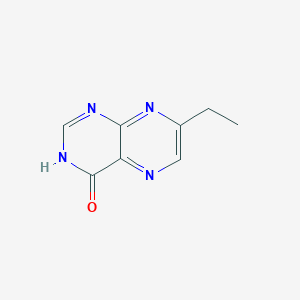
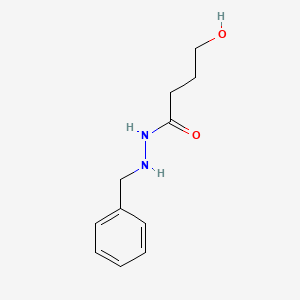

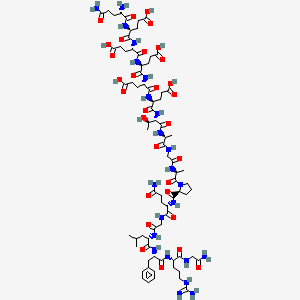
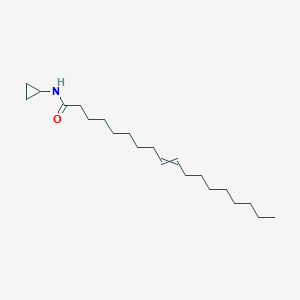

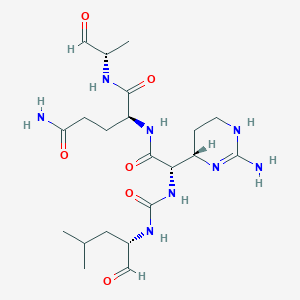
![4-methoxy-6-methyl-7H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B13809890.png)
